molecular formula C19H20N2O4S2 B2641264 methyl 6-acetyl-2-[2-(methylsulfanyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate CAS No. 896350-08-6

methyl 6-acetyl-2-[2-(methylsulfanyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate

Cat. No.: B2641264
CAS No.: 896350-08-6
M. Wt: 404.5
InChI Key: WMRHCTQXRBYKSK-UHFFFAOYSA-N
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Description

Methyl 6-acetyl-2-[2-(methylsulfanyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate is a complex organic compound with a unique structure that includes a thieno[2,3-c]pyridine core, an acetyl group, and a methylsulfanyl benzamido moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-acetyl-2-[2-(methylsulfanyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thieno[2,3-c]pyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thieno[2,3-c]pyridine ring system.

    Introduction of the Acetyl Group: The acetyl group is introduced via acetylation reactions using acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine.

    Attachment of the Methylsulfanyl Benzamido Moiety: This step involves the coupling of the thieno[2,3-c]pyridine core with a methylsulfanyl benzamido derivative using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-acetyl-2-[2-(methylsulfanyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The acetyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamido moiety, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Amines, thiols

Major Products

    Oxidation: Sulfoxide, sulfone derivatives

    Reduction: Alcohol derivatives

    Substitution: Substituted benzamido derivatives

Scientific Research Applications

Methyl 6-acetyl-2-[2-(methylsulfanyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structure and potential biological activities.

    Biological Studies: It is used in studies to understand its interactions with biological targets, including enzymes and receptors.

    Chemical Biology: The compound serves as a probe to study biochemical pathways and molecular mechanisms.

    Industrial Applications: It is explored for its potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 6-acetyl-2-[2-(methylsulfanyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting biochemical pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-acetyl-2-[2-(methylsulfanyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate
  • Methyl 6-acetyl-2-[2-(ethylsulfanyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate
  • Methyl 6-acetyl-2-[2-(methylsulfanyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and the thieno[2,3-c]pyridine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

methyl 6-acetyl-2-[(2-methylsulfanylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4S2/c1-11(22)21-9-8-12-15(10-21)27-18(16(12)19(24)25-2)20-17(23)13-6-4-5-7-14(13)26-3/h4-7H,8-10H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMRHCTQXRBYKSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=CC=CC=C3SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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